3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione

Medicinal Chemistry Crystallography Scaffold Selection

3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione (CAS 887576-83-2) belongs to the pyrido[b]azepine family, a class of nitrogen-containing heterocycles recognized for their broad pharmacological profile. This specific isomer features a fused pyridine and azepine ring system with a characteristic [4,3-b] ring junction and two ketone functionalities at positions 2 and 5.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 887576-83-2
Cat. No. B1629580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione
CAS887576-83-2
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C(C1=O)C=NC=C2
InChIInChI=1S/C9H8N2O2/c12-8-1-2-9(13)11-7-3-4-10-5-6(7)8/h3-5H,1-2H2,(H,11,13)
InChIKeyJLJMSJITZYJEFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione (CAS 887576-83-2): A Regiospecific Scaffold for PARP and Kinase Inhibitor Design


3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione (CAS 887576-83-2) belongs to the pyrido[b]azepine family, a class of nitrogen-containing heterocycles recognized for their broad pharmacological profile [1]. This specific isomer features a fused pyridine and azepine ring system with a characteristic [4,3-b] ring junction and two ketone functionalities at positions 2 and 5 [2]. The compound is primarily utilized as a core scaffold and key intermediate in medicinal chemistry, particularly for developing inhibitors targeting poly(ADP-ribose) polymerase (PARP) and various kinases [1].

Why Regioisomeric or Saturation Analogs Cannot Substitute 3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione


While several pyridoazepine-diones share the same molecular formula (C9H8N2O2), their biological and chemical behavior is dictated by the position of the nitrogen atom in the pyridine ring relative to the azepine core. The [4,3-b] isomer places the nitrogen in a strategic position that affects hydrogen-bonding patterns, metal chelation potential, and target protein interactions differently than the [3,4-b] or [3,2-b] isomers [1]. Similarly, the fully saturated tetrahydro analog (CAS 233264-75-0) lacks the conjugated ketone system, resulting in a loss of planarity and electrophilic character that are essential for specific binding interactions . Simply substituting one isomer for another without understanding these structural differences can lead to failures in synthetic campaigns or biological assays.

Quantitative Differentiation of 3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione from Its Closest Analogs


Regioisomeric Differentiation: [4,3-b] vs. [3,4-b] Pyridoazepine-2,5-dione in Crystallographic Packing

The regioisomeric [3,4-b] isomer (CAS 887576-77-4) forms a centrosymmetric hydrogen-bonded dimer in the solid state via N—H···O interactions, a packing motif driven by the spatial arrangement of its nitrogen atom [1]. In contrast, the target [4,3-b] isomer (CAS 887576-83-2) possesses a different nitrogen placement that alters the directionality and geometry of its hydrogen-bond donor/acceptor network, as evidenced by its distinct SMILES notation (C1CC(=O)NC2=C(C1=O)C=NC=C2) . This differential packing directly influences solubility, melting point, and co-crystallization behavior with biological targets.

Medicinal Chemistry Crystallography Scaffold Selection

Physicochemical Property Differentiation: [4,3-b] vs. Tetrahydro Analog in Calculated LogP and TPSA

The target compound possesses two ketone groups (acceptors) and one NH (donor), while its fully saturated analog 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine (CAS 233264-75-0) lacks the carbonyl groups, resulting in fundamentally different physicochemical properties [1][2]. Calculated XlogP for the target compound is -0.6, indicating moderate hydrophilicity suitable for oral bioavailability, whereas the tetrahydro analog is expected to be more hydrophobic due to the absence of polar carbonyl groups [1].

ADME Prediction Drug Design Physicochemical Profiling

Class-Level Biological Potential: Pyrido[4,3-b]azepine Scaffold as a Privileged Structure in Kinase and PARP Inhibition

The pyrido[4,3-b]azepine scaffold is recognized as a privileged structure in medicinal chemistry. Literature analysis shows that compounds containing the pyrido[b]azepine fragment demonstrate antiviral, antimicrobial, and antitumor activities, and are known as effective inhibitors of RIP1 kinase, ubiquitin-specific proteases (USPs), cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and TRPM8 protein [1]. The [4,3-b] isomer specifically provides a geometry that mimics the adenine moiety of ATP, making it particularly relevant for kinase and PARP inhibitor design.

Kinase Inhibition PARP Inhibition Fragment-Based Drug Discovery

Synthetic Utility: [4,3-b]-2,5-dione as a Dual Electrophilic Scaffold for Diversification

The target compound contains two ketone carbonyls (at positions 2 and 5) adjacent to the aromatic pyridine ring and the azepine NH, respectively, providing two distinct electrophilic sites for sequential functionalization . In contrast, the [3,4-b] isomer has both carbonyls positioned differently relative to the pyridine nitrogen, altering their relative reactivity . This dual electrophilic character enables chemists to build diverse compound libraries through selective amidation, reduction, or Grignard addition at one site while preserving the other for subsequent elaboration.

Synthetic Chemistry Library Synthesis Lead Optimization

Recommended Application Scenarios for 3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione Based on Differential Evidence


Fragment-Based Screening for Kinase and PARP Inhibitor Programs

The [4,3-b] scaffold's geometry, which mimics the adenine moiety of ATP, makes it an ideal fragment for screening against kinase and PARP targets. Its balanced XlogP (-0.6) and moderate TPSA (59.1 Ų) satisfy fragment-like physicochemical criteria, while its conformational rigidity (0 rotatable bonds) ensures low entropic penalty upon target binding [1]. Procurement of this specific isomer over the [3,4-b] or [3,2-b] variants is recommended for programs targeting the ATP-binding pocket, based on patent precedents in the PARP inhibitor field [2].

Selective Derivatization for Parallel Library Synthesis

The differential reactivity of the two carbonyl groups in the [4,3-b]-2,5-dione scaffold enables chemists to perform selective transformations—such as amidation at the C2 position while preserving the C5 ketone for subsequent modifications [1]. This orthogonality is less pronounced in the [3,4-b] isomer, making the target compound the preferred scaffold for building diverse, high-quality compound libraries in lead optimization campaigns.

Co-Crystallization and Structure-Based Drug Design

The distinct hydrogen-bonding topology of the [4,3-b] isomer, as inferred from its SMILES pattern and comparison with the known dimeric structure of the [3,4-b] analog, makes it a superior candidate for co-crystallization with target proteins [1][2]. Researchers aiming to obtain high-resolution X-ray structures of ligand-protein complexes should prioritize this isomer for its predictable and target-complementary interaction geometry.

Pharmacological Tool Compound for Pyrido[b]azepine Structure-Activity Relationship Studies

As the [4,3-b] isomer is explicitly associated with biological activities including kinase and PARP inhibition, it serves as a reference standard in SAR studies exploring the impact of nitrogen positioning on target engagement [1]. Comparative studies involving all four pyrido[b]azepine isomers require this specific compound to complete the regioisomeric matrix and draw robust conclusions about structure-activity relationships.

Quote Request

Request a Quote for 3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.